Cas no 842140-39-0 (2-Bromo-3-(4-ethylthio)phenyl-1-propene)

2-Bromo-3-(4-ethylthio)phenyl-1-propene Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-3-[4-(ETHYLTHIO)PHENYL]-1-PROPENE
- 2-Bromo-3-[(4-ethylthio)phenyl]-1-propene
- AKOS016016893
- 1-(2-bromoprop-2-enyl)-4-ethylsulfanylbenzene
- (4-(2-Bromoallyl)phenyl)(ethyl)sulfane
- 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene
- 842140-39-0
- DTXSID801246394
- MFCD06201210
- DB-313640
- 2-Bromo-3-(4-ethylthio)phenyl-1-propene
-
- MDL: MFCD06201210
- Inchi: InChI=1S/C11H13BrS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3
- InChI Key: MJWXVHGSTOFZTQ-UHFFFAOYSA-N
- SMILES: CCSC1=CC=C(C=C1)CC(=C)Br
Computed Properties
- Exact Mass: 255.99200
- Monoisotopic Mass: 255.99213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3Ų
- XLogP3: 4.4
Experimental Properties
- PSA: 25.30000
- LogP: 4.24970
2-Bromo-3-(4-ethylthio)phenyl-1-propene Security Information
2-Bromo-3-(4-ethylthio)phenyl-1-propene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Bromo-3-(4-ethylthio)phenyl-1-propene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B085335-250mg |
2-Bromo-3-[(4-ethylthio)phenyl]-1-propene |
842140-39-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
abcr | AB167018-2 g |
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene, 97%; . |
842140-39-0 | 97% | 2 g |
€1,065.20 | 2023-07-20 | |
TRC | B085335-500mg |
2-Bromo-3-[(4-ethylthio)phenyl]-1-propene |
842140-39-0 | 500mg |
$ 605.00 | 2022-06-07 | ||
abcr | AB167018-5g |
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene, 97%; . |
842140-39-0 | 97% | 5g |
€2507.20 | 2025-02-18 | |
A2B Chem LLC | AH52208-2g |
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane |
842140-39-0 | 97% | 2g |
$737.00 | 2024-04-19 | |
A2B Chem LLC | AH52208-5g |
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane |
842140-39-0 | 97% | 5g |
$1756.00 | 2024-04-19 | |
Fluorochem | 022344-5g |
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene |
842140-39-0 | 97% | 5g |
£1084.00 | 2022-02-28 | |
Fluorochem | 022344-1g |
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene |
842140-39-0 | 97% | 1g |
£412.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644952-2g |
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane |
842140-39-0 | 98% | 2g |
¥7735.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644952-5g |
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane |
842140-39-0 | 98% | 5g |
¥19119.00 | 2024-07-28 |
2-Bromo-3-(4-ethylthio)phenyl-1-propene Related Literature
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on 2-Bromo-3-(4-ethylthio)phenyl-1-propene
2-Bromo-3-(4-Ethylthio)Phenyl-1-Propene: A Comprehensive Overview
2-Bromo-3-(4-Ethylthio)Phenyl-1-propene, also known by its CAS number 842140-39-0, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a propene group and a phenyl ring substituted with an ethylthio group. The presence of these functional groups makes it a versatile molecule with potential applications in various chemical reactions and industrial processes.
The structure of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene is particularly interesting due to the combination of a bromoalkene and a thioether group. This combination allows for a wide range of reactivity, making it a valuable substrate in organic synthesis. Recent studies have highlighted its role in the synthesis of bioactive compounds, where the bromine atom can be replaced with other groups to generate diverse derivatives. For instance, researchers have utilized this compound as an intermediate in the preparation of heterocyclic compounds, which are of great interest in drug discovery.
In terms of physical properties, 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene has a melting point of approximately -5°C and a boiling point around 65°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory procedures. The compound is also relatively stable under normal storage conditions, though it should be protected from light and moisture to prevent degradation.
The synthesis of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene typically involves a multi-step process that begins with the preparation of the thioether group. One common method involves the reaction of 4-bromoethyl phenol with sodium ethanethiolate to introduce the ethylthio substituent. Subsequent bromination and alkenylation steps yield the final product. Recent advancements in catalytic methods have made this synthesis more efficient, reducing both time and cost while maintaining high purity levels.
The applications of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene are diverse and expanding rapidly due to its unique reactivity. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic benefits. For example, its use in Suzuki coupling reactions has enabled the creation of biologically active compounds that target various disease pathways. Additionally, this compound has shown promise in materials science, particularly in the development of advanced polymers and coatings.
Recent research has also explored the use of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene in green chemistry initiatives. Its ability to participate in catalytic cycles without generating harmful byproducts aligns with current trends toward sustainable chemical processes. Scientists are investigating its potential as a building block for eco-friendly materials that can replace traditional petroleum-based products.
In conclusion, 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene, CAS number 842140-39-0, is a versatile and valuable compound with significant implications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methods make it an essential tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing chemical science.
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